molecular formula C8H7F3N2O2 B2535628 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione CAS No. 1006319-27-2

4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione

Cat. No.: B2535628
CAS No.: 1006319-27-2
M. Wt: 220.151
InChI Key: NVTALDTVVKDPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is a heterocyclic compound that belongs to the class of 1,3-diketones

Scientific Research Applications

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione has several scientific research applications, including:

Future Directions

The compound is considered promising due to the presence of additional coordination sites in the molecule . It is expected to be useful in the construction of supramolecular ensembles such as coordination polymers of different degrees of dimensionality . It is also a promising ligand for the preparation of highly luminescent Eu3+ and Sm3+ complexes .

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole with trifluoroacetic anhydride and a suitable base, such as sodium hydroxide, in a solvent like methanol. The reaction proceeds through the formation of an intermediate, which is then recrystallized to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,4,4-trifluoro-1-(1-methylpyrazol-3-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-13-3-2-5(12-13)6(14)4-7(15)8(9,10)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTALDTVVKDPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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